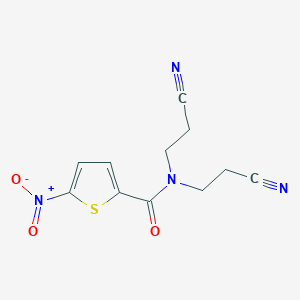

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. The “N,N-bis(2-cyanoethyl)” part suggests that there are two cyanoethyl groups attached to a nitrogen atom. The “5-nitrothiophene-2-carboxamide” part suggests that the compound contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is substituted with a nitro group at the 5-position and a carboxamide group at the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The thiophene ring would likely contribute to the compound’s aromaticity, while the nitro, carboxamide, and cyanoethyl groups would likely have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the compound. For example, the presence of the nitro group might make the compound more reactive, while the presence of the carboxamide group might allow for hydrogen bonding .Aplicaciones Científicas De Investigación

Disperse Dyes for Textiles and Fibers

- Synthesis and Characterization : BCNTC can be used as a precursor to synthesize di-cyanoethyl azo disperse dyes. Researchers have successfully prepared these dyes using different heterocyclic aromatic amines as diazo components. The characterization involves techniques like UV-Vis spectroscopy, infrared spectroscopy (IR), proton nuclear magnetic resonance (1HNMR), mass spectrometry (MS), and elemental analysis (EA) .

- Dyeing Performance : These dyes exhibit excellent dyeing performance on polyester fibers. Their maximum absorption occurs between 414 nm and 599 nm (in acetone). The resulting color shades range from yellow to bright crimson, bluish violet, and blue. Moreover, the dyed fibers demonstrate good light fastness and excellent wash fastness .

Phosphitylating Agent in Organic Synthesis

- Role in Multi-Step Synthesis : BCNTC serves as a phosphitylating agent during the multi-step synthesis of compounds like (-)-1L-chiro-inositol 2,3,5-trisphosphate. For instance, it plays a crucial role in the synthesis starting from L-quebrachitol .

Structurally Constrained Phosphonate Internucleotide Linkage

- Synthesis : BCNTC can be incorporated into nucleotide analogs with structurally constrained phosphonate internucleotide linkages. Researchers have used it in conjunction with other reagents to create novel compounds .

Supramolecular Chemistry and Crystal Engineering

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-bis(2-cyanoethyl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c12-5-1-7-14(8-2-6-13)11(16)9-3-4-10(19-9)15(17)18/h3-4H,1-2,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXBICFBKKEKHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)

![1'-(4-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2522257.png)

![N-(2,4-difluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2522261.png)

![8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2522265.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)

![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)